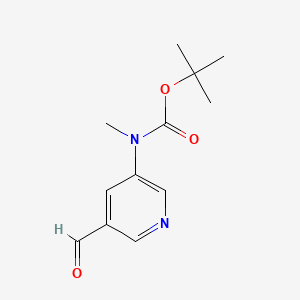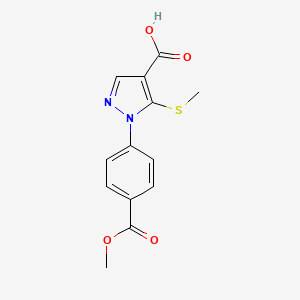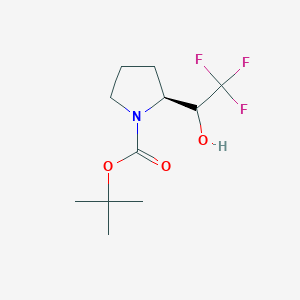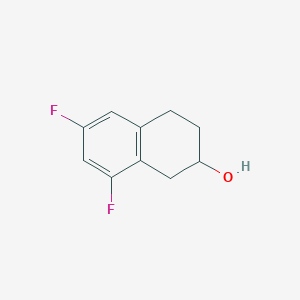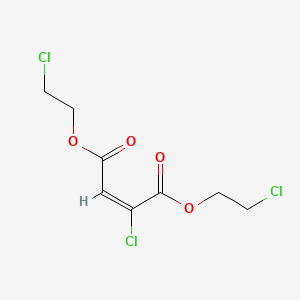
Chloromaleic acid bis(2-chloroethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloromaleic acid bis(2-chloroethyl) ester is an organic compound with the molecular formula C_8H_8Cl_2O_4 It is an ester derivative of chloromaleic acid, where the carboxylic acid groups are esterified with 2-chloroethyl alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloromaleic acid bis(2-chloroethyl) ester can be synthesized through the esterification of chloromaleic acid with 2-chloroethyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reactant concentrations, can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Chloromaleic acid bis(2-chloroethyl) ester undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms in the 2-chloroethyl groups can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield chloromaleic acid and 2-chloroethyl alcohol.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products Formed
Nucleophilic substitution: Products include substituted esters where the chlorine atoms are replaced by nucleophiles.
Hydrolysis: The major products are chloromaleic acid and 2-chloroethyl alcohol.
Oxidation: Oxidation products may include carboxylic acids and other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Chloromaleic acid bis(2-chloroethyl) ester has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: It may be used in studies related to enzyme inhibition and protein modification due to its reactive ester groups.
Medicinal Chemistry: The compound’s derivatives could be explored for potential therapeutic applications, including anticancer and antimicrobial agents.
Wirkmechanismus
The mechanism of action of chloromaleic acid bis(2-chloroethyl) ester involves its reactivity towards nucleophiles and its ability to undergo hydrolysis and oxidation. The ester groups can react with nucleophiles, leading to the formation of substituted products. Additionally, the compound can be hydrolyzed to release chloromaleic acid and 2-chloroethyl alcohol, which may further participate in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Maleic acid bis(2-chloroethyl) ester: Similar in structure but lacks the chlorine atom on the maleic acid moiety.
Fumaric acid bis(2-chloroethyl) ester: An isomer of maleic acid ester with a trans configuration.
Succinic acid bis(2-chloroethyl) ester: Similar ester structure but derived from succinic acid.
Uniqueness
Chloromaleic acid bis(2-chloroethyl) ester is unique due to the presence of chlorine atoms on both the maleic acid and 2-chloroethyl groups
Eigenschaften
CAS-Nummer |
63917-05-5 |
|---|---|
Molekularformel |
C8H9Cl3O4 |
Molekulargewicht |
275.5 g/mol |
IUPAC-Name |
bis(2-chloroethyl) (E)-2-chlorobut-2-enedioate |
InChI |
InChI=1S/C8H9Cl3O4/c9-1-3-14-7(12)5-6(11)8(13)15-4-2-10/h5H,1-4H2/b6-5+ |
InChI-Schlüssel |
XUQCASQMCKGRHJ-AATRIKPKSA-N |
Isomerische SMILES |
C(CCl)OC(=O)/C=C(\C(=O)OCCCl)/Cl |
Kanonische SMILES |
C(CCl)OC(=O)C=C(C(=O)OCCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



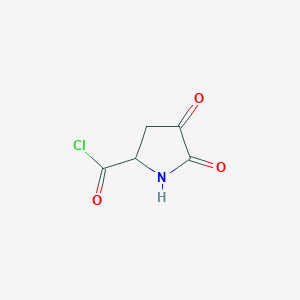
![2-[(2-methyl-1-naphthalenyl)oxy]Acetic acid](/img/structure/B13942010.png)

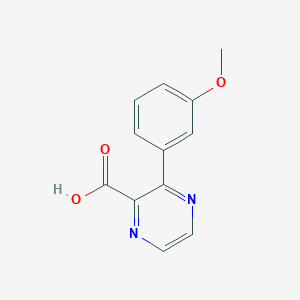
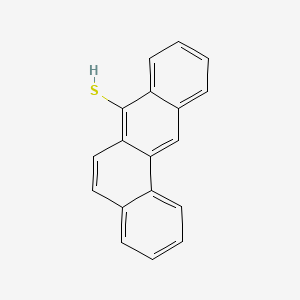
![1-Chloro-8-(3,4-dimethylphenoxymethyl)-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13942031.png)
